molecular formula C13H11N5O2 B10892557 N-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10892557
M. Wt: 269.26 g/mol
InChI Key: VZNRFCRJKYURNF-UHFFFAOYSA-N
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Description

N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction, which includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

For industrial production, the scale-up reaction and late-stage functionalization of triazolopyrimidine further demonstrate its synthetic utility. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of N2-(2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H11N5O2/c1-20-10-6-3-2-5-9(10)15-12(19)11-16-13-14-7-4-8-18(13)17-11/h2-8H,1H3,(H,15,19)

InChI Key

VZNRFCRJKYURNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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